molecular formula C₄¹³CH₄Cl₂¹⁵N₂ B1157104 2,4-Dichloro-5-methylpyrimidine-15N2,13C

2,4-Dichloro-5-methylpyrimidine-15N2,13C

Cat. No.: B1157104
M. Wt: 165.98
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-methylpyrimidine-$^{15}\text{N}2$,$^{13}\text{C}$ is an isotopically labeled derivative of 2,4-dichloro-5-methylpyrimidine, a halogenated pyrimidine widely used as a synthetic intermediate in pharmaceuticals and agrochemicals. The compound incorporates stable isotopes $^{15}\text{N}$ (98 atom %) and $^{13}\text{C}$ (99 atom %) at specific positions, enabling tracking in metabolic studies, reaction mechanisms, and structural analyses via techniques like NMR and mass spectrometry . The parent compound, 2,4-dichloro-5-methylpyrimidine (2b), is synthesized via chlorination of 2,4-dihydroxy-5-methylpyrimidine using POCl$3$ and pyridine, achieving an 88% yield and 98% purity . Key spectral data for the non-labeled compound include:

  • $^1\text{H}$-NMR (CDCl$3$): δ 8.36 (s, 1H, pyrimidine-H), 2.30 (d, J=0.4 Hz, 3H, CH$3$) .
  • $^{13}\text{C}$-NMR (CDCl$3$): δ 162.3 (C2), 160.0 (C4), 157.9 (C6), 129.0 (C5), 15.7 (CH$3$) .

The isotopic labeling alters spectral properties; for example, $^{13}\text{C}$-labeled carbons exhibit distinct shifts or splitting in NMR, as observed in solid-state $^{13}\text{C}$ NMR studies of related compounds .

Properties

Molecular Formula

C₄¹³CH₄Cl₂¹⁵N₂

Molecular Weight

165.98

Synonyms

2,6-Dichloro-5-methylpyrimidine-15N2,13C;  5-Methyl-2,4-dichloropyrimidine-15N2,13C;  NSC 37532-15N2,13C; _x000B__x000B_

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Analogues

2.1.1 2,4-Dichloro-5-fluoropyrimidine-$^{13}\text{C}$,$^{15}\text{N}_2$
  • Structural Differences: The fluorine substituent at C5 increases electrophilicity compared to the methyl group in 2,4-dichloro-5-methylpyrimidine-$^{15}\text{N}_2$,$^{13}\text{C}$, enhancing reactivity in nucleophilic aromatic substitution .
  • Isotopic Purity: 99 atom % $^{13}\text{C}$, 98 atom % $^{15}\text{N}$, similar to the methyl derivative .
  • Applications: Used in tracer studies for fluorinated drug candidates, leveraging fluorine’s unique NMR properties ($^{19}\text{F}$-NMR) for detection .
2.1.2 Thymine-$^{13}\text{C}5$,$^{15}\text{N}2$
  • Functional Groups: Contains hydroxyl and carbonyl groups (5-methyluracil structure), contrasting with the chloro and methyl groups of 2,4-dichloro-5-methylpyrimidine.
  • Isotopic Labeling: Full $^{13}\text{C}$ labeling at C2, C4, C5, C6 and $^{15}\text{N}$ at N1, N3, enabling studies in DNA/RNA metabolism .
  • Stability: Requires storage at -20°C to maintain isotopic integrity, a consideration shared with halogenated pyrimidines .

Spectral and Analytical Data

  • MS Data: The non-labeled parent compound has an MS (ESI) m/z of 163.1 , while the $^{13}\text{C}$-labeled derivative shows a +1 Da shift for each $^{13}\text{C}$ atom.
  • NMR Shifts: 2,4-Dichloro-5-methylpyrimidine-$^{15}\text{N}_2$,$^{13}\text{C}$: $^{13}\text{C}$-labeled C5 and C2 exhibit upfield shifts (~2-3 ppm) compared to non-labeled analogs . Thymine-$^{13}\text{C}5$,$^{15}\text{N}2$: Distinct $^{13}\text{C}$ signals at δ 165.2 (C4) and δ 151.5 (C2) due to carbonyl and amine environments .

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